molecular formula C9H17N3 B1592407 N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine CAS No. 1007501-25-8

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

Cat. No. B1592407
CAS RN: 1007501-25-8
M. Wt: 167.25 g/mol
InChI Key: XFCLJDYNDBQSHW-UHFFFAOYSA-N
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Description

“N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” is a chemical compound with the molecular formula C8H15N3 . It is available for sale as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” can be represented by the SMILES string: CN1N=C(C(CNC)=C1C) . The average molecular weight is 167.251 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” are not fully detailed in the sources I found. It is known to be a solid , but other properties such as density, melting point, and boiling point are not specified .

Mechanism of Action

The mechanism of action of “N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

“N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine” is classified as an eye irritant and skin irritant . The safety pictograms associated with this compound are GHS07, and the hazard statements are H315 and H319 .

properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6(10-4)9-7(2)11-12(5)8(9)3/h6,10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLJDYNDBQSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629685
Record name N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

CAS RN

1007501-25-8
Record name N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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